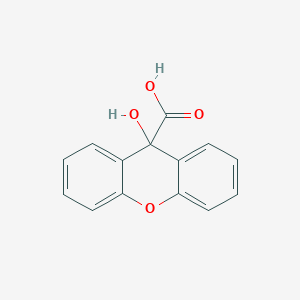

9-Hydroxy-9h-xanthene-9-carboxylic acid

Descripción general

Descripción

9-Hydroxy-9h-xanthene-9-carboxylic acid is an organic compound with the molecular formula C14H10O4 It is a derivative of xanthene, a tricyclic aromatic compound, and features both hydroxyl and carboxylic acid functional groups

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 9-Hydroxy-9h-xanthene-9-carboxylic acid typically involves the reaction of xanthene derivatives with strong oxidizing agents. One common method is the oxidation of xanthene-9-carboxylic acid using hydrogen peroxide in the presence of a catalyst. The reaction is usually carried out at low temperatures to prevent decomposition of the product .

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable processes such as continuous flow reactions. These methods ensure higher yields and purity of the product while maintaining safety and efficiency. The use of advanced purification techniques, such as distillation and crystallization, is also common to obtain the desired compound .

Análisis De Reacciones Químicas

Types of Reactions

9-Hydroxy-9h-xanthene-9-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The carboxylic acid group can be reduced to an alcohol.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Substitution Reagents: Nitric acid for nitration, halogens for halogenation.

Major Products Formed

Oxidation: Formation of xanthone derivatives.

Reduction: Formation of xanthene-9-carboxylic alcohol.

Substitution: Formation of nitro or halogenated xanthene derivatives.

Aplicaciones Científicas De Investigación

9-Hydroxy-9h-xanthene-9-carboxylic acid is a chemical compound with the molecular formula . It is also known by other names, including 9-hydroxyxanthene-9-carboxylic acid .

Properties

This compound has a molecular weight of 242.23 g/mol . It has a XLogP3-AA value of 1.9 . The compound has two hydrogen bond donor counts and four hydrogen bond acceptor counts . It also contains one rotatable bond .

Chemical Identifiers

- IUPAC Name : 9-hydroxyxanthene-9-carboxylic acid

- InChI : InChI=1S/C14H10O4/c15-13(16)14(17)9-5-1-3-7-11(9)18-12-8-4-2-6-10(12)14/h1-8,17H,(H,15,16)

- InChIKey : DTZDZCNXNYMMOW-UHFFFAOYSA-N

- SMILES : C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)(C(=O)O)O

- CAS : 6309-32-6

Applications

Research indicates that this compound and its derivatives have various applications, particularly in pharmaceutical research and development.

Pharmaceutical Applications

- Muscarinic Receptor Mediated Diseases : Bicyclo[2.2.1]hept-7-ylamine derivatives, derived from this compound, are used in treating M3 muscarinic receptor-mediated diseases like respiratory diseases .

- Anticholinergic Agents : Derivatives function as anticholinergic agents, blocking acetylcholine binding to muscarinic cholinergic receptors, which can prevent the passage or effects of impulses through parasympathetic nerves .

- Treatment of Respiratory-Tract Disorders : These compounds are useful in treating respiratory disorders such as chronic obstructive lung disease, chronic bronchitis, asthma, and allergic rhinitis .

- CO Releasing Molecule : 6-Hydroxy-3-oxo-3H-xanthene-9-carboxylic acid is a transition-metal-free carbon monoxide releasing molecule activated by visible light .

Chemical Research

- Synthesis of Xanthene Derivatives : 9H-xanthene-9-carboxylic acid is utilized in synthetic methodologies to obtain 9H-xanthene, 9-hydroxyxanthene, and xanthene-9-carboxylic acid derivatives .

- mGluR1 Receptor Enhancers : Derivatives are used as small molecule mGluR1 enhancers for studying physiological roles mediated by mGlu1 receptors .

Analytical Chemistry

Mecanismo De Acción

The mechanism of action of 9-Hydroxy-9h-xanthene-9-carboxylic acid involves its interaction with various molecular targets. It can act as an antioxidant by scavenging free radicals and inhibiting oxidative stress. Additionally, it may modulate signaling pathways involved in inflammation and immune response, thereby exerting anti-inflammatory effects .

Comparación Con Compuestos Similares

Similar Compounds

Xanthene-9-carboxylic acid: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.

Xanthone: A simpler structure without the carboxylic acid group, used in various medicinal applications.

Uniqueness

9-Hydroxy-9h-xanthene-9-carboxylic acid is unique due to the presence of both hydroxyl and carboxylic acid groups, which confer distinct chemical reactivity and potential for diverse applications. Its ability to undergo multiple types of chemical reactions and its potential as a fluorescent probe make it a valuable compound in scientific research .

Actividad Biológica

9-Hydroxy-9H-xanthene-9-carboxylic acid (C₁₄H₁₀O₄) is an organic compound belonging to the xanthene family, characterized by both hydroxyl and carboxylic acid functional groups. This unique structure contributes to its diverse biological activities, making it a subject of interest in medicinal chemistry and materials science. The compound's potential applications span antimicrobial, antioxidant, and enzyme inhibition properties.

Chemical Structure and Properties

The molecular structure of this compound features a polycyclic aromatic system that enhances its stability and reactivity. The presence of functional groups allows for various chemical interactions, which are crucial for its biological activity.

| Property | Details |

|---|---|

| Molecular Formula | C₁₄H₁₀O₄ |

| Molecular Weight | 242.23 g/mol |

| Functional Groups | Hydroxyl (-OH), Carboxylic acid (-COOH) |

| Structural Features | Xanthene core with additional functional groups |

1. Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell membranes and interference with metabolic processes.

2. Antioxidant Properties

The compound has shown promising antioxidant activity, which is vital for combating oxidative stress in biological systems. Studies have indicated that it can scavenge free radicals and reduce oxidative damage in cellular models, potentially offering protective effects against diseases related to oxidative stress.

3. Enzyme Inhibition

This compound has been investigated for its ability to inhibit specific enzymes, including α-glucosidase. This inhibition can be beneficial in managing conditions like diabetes by regulating glucose absorption in the intestines.

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of this compound revealed that it inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 50 µg/mL. The compound was found to disrupt the bacterial cell wall integrity, leading to cell lysis.

Case Study 2: Antioxidant Activity Assessment

In a cellular model using RAW264.7 macrophages, treatment with this compound resulted in a significant reduction in reactive oxygen species (ROS) production induced by lipopolysaccharide (LPS). The antioxidant activity was quantified using fluorescence assays, demonstrating a dose-dependent response.

The biological activity of this compound can be attributed to its interaction with various biological targets:

- Antimicrobial Mechanism : The compound binds to bacterial membranes, altering permeability and leading to cell death.

- Antioxidant Mechanism : It acts as a free radical scavenger, donating electrons to stabilize reactive species.

- Enzyme Inhibition : It competes with substrate molecules for binding sites on enzymes like α-glucosidase, effectively reducing enzyme activity.

Propiedades

IUPAC Name |

9-hydroxyxanthene-9-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10O4/c15-13(16)14(17)9-5-1-3-7-11(9)18-12-8-4-2-6-10(12)14/h1-8,17H,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTZDZCNXNYMMOW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)(C(=O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90285642 | |

| Record name | 9-hydroxy-9h-xanthene-9-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90285642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6309-32-6 | |

| Record name | NSC42546 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42546 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9-hydroxy-9h-xanthene-9-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90285642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.